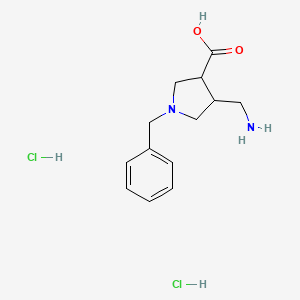

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans

Description

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans is a chiral compound with significant importance in various fields of scientific research

Properties

Molecular Formula |

C13H20Cl2N2O2 |

|---|---|

Molecular Weight |

307.21 g/mol |

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C13H18N2O2.2ClH/c14-6-11-8-15(9-12(11)13(16)17)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,14H2,(H,16,17);2*1H |

InChI Key |

VYAXQEFMHUCMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves several steps. The synthetic routes typically include the formation of the pyrrolidine ring, followed by the introduction of the benzyl and aminomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development

- rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has been investigated for its role as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

-

Neuropharmacology

- This compound has shown promise in modulating G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Studies indicate that derivatives of this compound can influence neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .

- Synthesis of Chiral Compounds

Case Study 1: Synthesis of Novel Antidepressants

A study reported the synthesis of novel antidepressants utilizing rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride as a precursor. The resulting compounds exhibited enhanced serotonin reuptake inhibition compared to existing antidepressants, indicating a potential for improved therapeutic profiles .

Case Study 2: Modulation of Pain Pathways

Research demonstrated that derivatives of this compound could modulate pain pathways by acting on specific GPCRs. In vitro studies showed that these derivatives reduced pain signaling, suggesting their potential use in developing analgesics .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans can be compared with other similar compounds, such as other pyrrolidine derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid and its various stereoisomers, which may have different properties and applications.

Biological Activity

Rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride, trans is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring with an aminomethyl group and a benzyl moiety, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C13H18N2O2·2HCl

- Molecular Weight : 304.21 g/mol

- Structure : The compound's structure is characterized by a pyrrolidine ring substituted with an aminomethyl group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems.

The biological activity of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been evaluated for their roles as enzyme inhibitors or modulators in biochemical pathways, particularly in relation to neurotransmitter systems.

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine compounds may exhibit inhibitory activity against enzymes such as BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in the development of Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 0.05 μM for BACE1 inhibition, suggesting that structural modifications can enhance potency against this target .

- Neurotransmitter Interaction : The aminomethyl group is particularly relevant for interactions with neurotransmitter receptors. Studies have shown that similar compounds can modulate neurotransmitter release and receptor activity, potentially influencing cognitive functions and mood regulation .

Study on BACE1 Inhibition

In a comparative study involving various pyrrolidine derivatives, rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride was evaluated for its inhibitory effects on BACE1. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyrrolidine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation .

Synthesis and Structural Modifications

The synthesis of rac-(3R,4S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride typically involves multi-step synthetic routes that yield high diastereomeric and enantiomeric excesses. Efficient asymmetric synthesis methods have been developed to produce both cis and trans isomers with significant yields .

| Synthesis Route | Steps | Diastereomeric Excess | Yield (%) |

|---|---|---|---|

| Asymmetric Synthesis | 5 | >98% | 50% |

| Alternative Route | 4 | >98% | 52% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.